molecular formula C15H13Cl2N3OS B1236986 1-[(E)-[5-(2,5-dichlorophenyl)furan-2-yl]methylideneamino]-3-prop-2-enylthiourea

1-[(E)-[5-(2,5-dichlorophenyl)furan-2-yl]methylideneamino]-3-prop-2-enylthiourea

Cat. No. B1236986
M. Wt: 354.3 g/mol
InChI Key: LSMIXSYAXJNILX-DJKKODMXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[[5-(2,5-dichlorophenyl)-2-furanyl]methylideneamino]-3-prop-2-enylthiourea is a dichlorobenzene.

Scientific Research Applications

Antioxidant Properties

Research has shown that certain derivatives of this compound, specifically chalcone derivatives, exhibit significant antioxidant properties. These compounds were synthesized using similar structures and tested for their in vitro antioxidant activity, demonstrating potential as antioxidants (Prabakaran, Manivarman & Bharanidharan, 2021).

Antitubercular Activity

Compounds structurally related to the 1-[(E)-[5-(2,5-dichlorophenyl)furan-2-yl]methylideneamino]-3-prop-2-enylthiourea have been synthesized and evaluated for their antitubercular activity. These compounds showed significant activity against tuberculosis, highlighting their potential in treating this disease (Bhoot, Khunt & Parekh, 2011).

Photochromic Properties

Studies on derivatives of this compound have also revealed photochromic properties in solution. These properties were observed in newly synthesized hetarylethenes, which could have applications in materials science (Makarova et al., 2011).

Anti-inflammatory and Antibacterial Agents

Novel pyrazoline derivatives, which are structurally related to this compound, have been synthesized and evaluated for their anti-inflammatory and antibacterial properties. These studies have shown promising results, suggesting potential medical applications (Ravula et al., 2016).

Metal Complex Synthesis

The compound has been used in the synthesis of metal complexes with transition metals like Co(II), Ni(II), and Cu(II). These complexes have been characterized and evaluated for their antibacterial activity, offering potential applications in the field of bioinorganic chemistry (Jabeen et al., 2018).

properties

Product Name

1-[(E)-[5-(2,5-dichlorophenyl)furan-2-yl]methylideneamino]-3-prop-2-enylthiourea

Molecular Formula

C15H13Cl2N3OS

Molecular Weight

354.3 g/mol

IUPAC Name

1-[(E)-[5-(2,5-dichlorophenyl)furan-2-yl]methylideneamino]-3-prop-2-enylthiourea

InChI

InChI=1S/C15H13Cl2N3OS/c1-2-7-18-15(22)20-19-9-11-4-6-14(21-11)12-8-10(16)3-5-13(12)17/h2-6,8-9H,1,7H2,(H2,18,20,22)/b19-9+

InChI Key

LSMIXSYAXJNILX-DJKKODMXSA-N

Isomeric SMILES

C=CCNC(=S)N/N=C/C1=CC=C(O1)C2=C(C=CC(=C2)Cl)Cl

Canonical SMILES

C=CCNC(=S)NN=CC1=CC=C(O1)C2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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